

Application Notes & Protocols for In Vitro Experiments with CBP-1018

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Compound of Interest

Compound Name: CBP-1018

Cat. No.: B15605191

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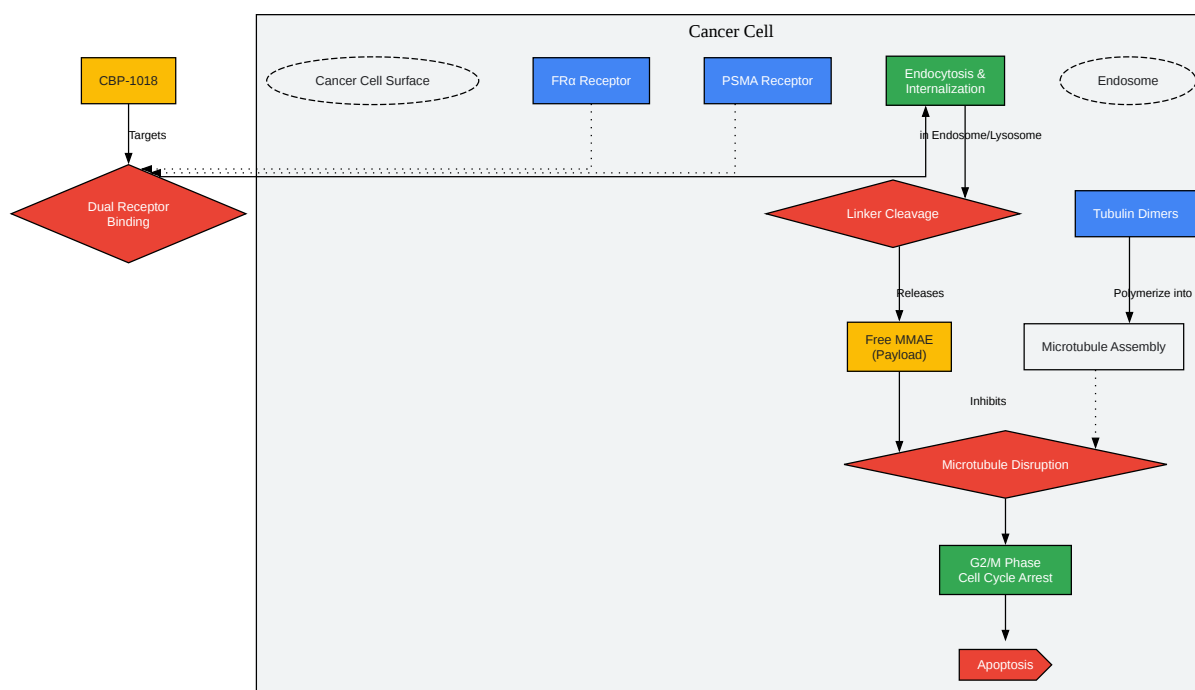
For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP-1018 is a first-in-class bi-ligand drug conjugate (Bi-XDC) designed for targeted cancer therapy.[1][2] It is composed of three key components: a bi-specific ligand system that targets both Folate Receptor 1 (FR α) and Prostate-Specific Membrane Antigen (PSMA), a cleavable linker, and the cytotoxic payload Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor.[1][3] FR α and PSMA are overexpressed in a variety of solid tumors, including prostate, lung, and renal cancers, making them attractive targets for targeted drug delivery.[1][4] Preclinical studies have indicated that **CBP-1018** exhibits high receptor specificity, enhanced tissue penetration, and potent anti-tumor activity with a favorable safety margin.[3][4] These application notes provide detailed protocols for in vitro experiments to evaluate the mechanism of action and efficacy of **CBP-1018**.

Mechanism of Action of CBP-1018

The proposed mechanism of action for **CBP-1018** involves a multi-step process that begins with dual-receptor targeting and culminates in apoptosis of the cancer cell.



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Caption: Proposed mechanism of action for **CBP-1018**.

Data Presentation

The following tables present illustrative quantitative data from key in vitro experiments. These are representative results and will vary based on the cell lines and specific experimental conditions used.

Table 1: Cytotoxicity of **CBP-1018** in Cancer Cell Lines with Differential FR α and PSMA Expression

Cell Line	Cancer Type	FR α Expression	PSMA Expression	CBP-1018 IC50 (nM)
LNCaP	Prostate	Low	High	15.2
PC-3	Prostate	Low	Low	> 1000
KB	Cervical	High	Low	25.8
MDA-MB-231	Breast	Low	Low	> 1000
Caki-1	Renal	High	High	5.1

Table 2: Induction of Apoptosis by **CBP-1018** in Caki-1 Cells

Treatment (48h)	Concentration (nM)	Early Apoptotic Cells (%)	Late Apoptotic Cells (%)	Total Apoptotic Cells (%)
Vehicle Control	0	2.1	1.5	3.6
CBP-1018	5	15.4	8.2	23.6
CBP-1018	20	35.7	18.9	54.6
CBP-1018	50	42.3	25.1	67.4

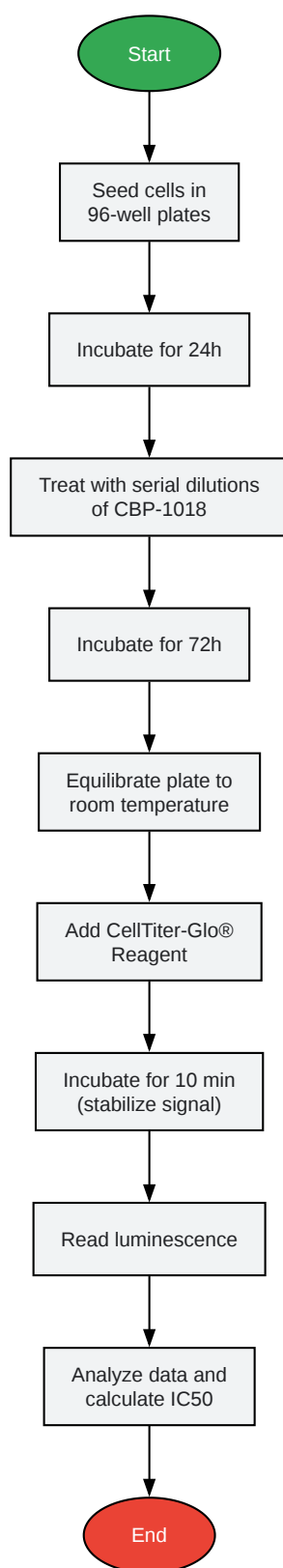
Table 3: Cell Cycle Analysis of LNCaP Cells Treated with **CBP-1018**

Treatment (24h)	Concentration (nM)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Vehicle Control	0	65.2	15.3	19.5
CBP-1018	15	10.1	8.7	81.2
CBP-1018	50	8.5	5.4	86.1

Experimental Protocols

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol determines the concentration of **CBP-1018** required to inhibit the growth of a cancer cell line by 50% (IC50).



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Caption: Workflow for the cell viability assay.

Materials:

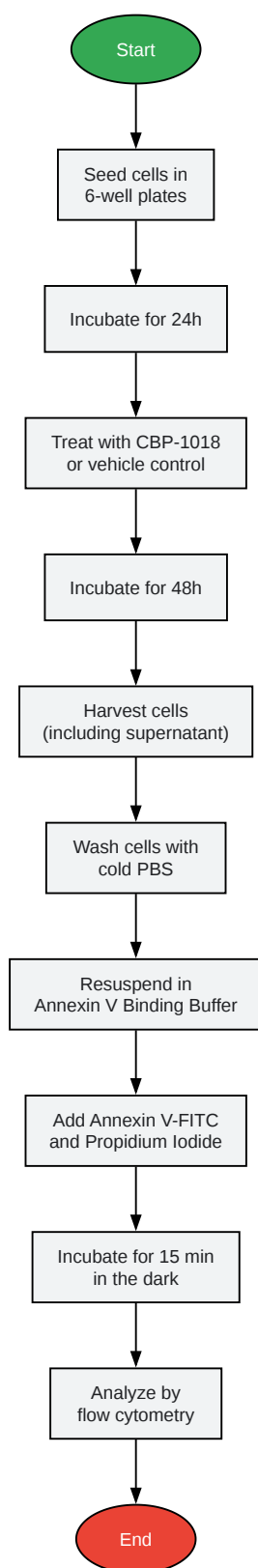
- Cancer cell lines of interest
- Complete cell culture medium
- 96-well clear bottom, white-walled plates
- **CBP-1018** stock solution
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
- Drug Preparation: Prepare a 2X serial dilution of **CBP-1018** in complete medium.
- Treatment: Remove the medium from the wells and add 100 µL of the **CBP-1018** dilutions or vehicle control to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
- Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Record luminescence using a plate-reading luminometer.
- Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with **CBP-1018**.



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References

- [1. ASCO – American Society of Clinical Oncology \[asco.org\]](#)
- [2. The world's first PSMA-targeted bispecific drug conjugate CBP-1018 makes a fantastic appearance at the 2023 ESMO – CBP \[coherentbio.com\]](#)
- [3. Clinical Trials – CBP \[coherentbio.com\]](#)
- [4. Coherent Biopharma received IND study may proceed letter \(study permission\) from US FDA for its bi-ligand drug conjugate CBP-1018 – CBP \[coherentbio.com\]](#)
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